![molecular formula C20H17ClN2O3 B3855462 N'-{[5-(4-chlorophenyl)-2-furyl]methylene}-2-(4-methylphenoxy)acetohydrazide](/img/structure/B3855462.png)
N'-{[5-(4-chlorophenyl)-2-furyl]methylene}-2-(4-methylphenoxy)acetohydrazide
Overview
Description
N-{[5-(4-chlorophenyl)-2-furyl]methylene}-2-(4-methylphenoxy)acetohydrazide, also known as CFAH, is a chemical compound that has been of great interest to the scientific community due to its potential therapeutic applications. CFAH is a hydrazide derivative that belongs to the class of furan compounds. It has been synthesized using various methods and has shown promising results in scientific research.
Mechanism of Action
N'-{[5-(4-chlorophenyl)-2-furyl]methylene}-2-(4-methylphenoxy)acetohydrazide has been found to inhibit the activity of cyclooxygenase (COX), which is an enzyme that plays a role in the production of prostaglandins. Prostaglandins are involved in the inflammatory response and are associated with pain and fever. N'-{[5-(4-chlorophenyl)-2-furyl]methylene}-2-(4-methylphenoxy)acetohydrazide has also been found to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes that play a role in tissue remodeling and repair. Inhibition of MMPs may be useful in the treatment of cancer and other diseases.
Biochemical and Physiological Effects:
N'-{[5-(4-chlorophenyl)-2-furyl]methylene}-2-(4-methylphenoxy)acetohydrazide has been found to have various biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). N'-{[5-(4-chlorophenyl)-2-furyl]methylene}-2-(4-methylphenoxy)acetohydrazide has also been found to induce apoptosis, which is programmed cell death, in cancer cells. Additionally, N'-{[5-(4-chlorophenyl)-2-furyl]methylene}-2-(4-methylphenoxy)acetohydrazide has been found to protect against oxidative stress and reduce the production of reactive oxygen species (ROS).
Advantages and Limitations for Lab Experiments
N'-{[5-(4-chlorophenyl)-2-furyl]methylene}-2-(4-methylphenoxy)acetohydrazide has several advantages for lab experiments. It is stable and can be easily synthesized using different methods. N'-{[5-(4-chlorophenyl)-2-furyl]methylene}-2-(4-methylphenoxy)acetohydrazide has also been found to be relatively non-toxic in animal studies. However, there are some limitations to using N'-{[5-(4-chlorophenyl)-2-furyl]methylene}-2-(4-methylphenoxy)acetohydrazide in lab experiments. Its solubility in water is limited, which may affect its bioavailability. Additionally, more studies are needed to determine the optimal dosage and administration route for N'-{[5-(4-chlorophenyl)-2-furyl]methylene}-2-(4-methylphenoxy)acetohydrazide.
Future Directions
There are several future directions for the study of N'-{[5-(4-chlorophenyl)-2-furyl]methylene}-2-(4-methylphenoxy)acetohydrazide. One area of interest is the development of N'-{[5-(4-chlorophenyl)-2-furyl]methylene}-2-(4-methylphenoxy)acetohydrazide derivatives with improved solubility and bioavailability. Another area of interest is the study of N'-{[5-(4-chlorophenyl)-2-furyl]methylene}-2-(4-methylphenoxy)acetohydrazide in combination with other drugs for the treatment of cancer and other diseases. Additionally, more studies are needed to determine the long-term safety and efficacy of N'-{[5-(4-chlorophenyl)-2-furyl]methylene}-2-(4-methylphenoxy)acetohydrazide in humans.
Scientific Research Applications
N'-{[5-(4-chlorophenyl)-2-furyl]methylene}-2-(4-methylphenoxy)acetohydrazide has been studied for its potential therapeutic applications in various scientific research studies. It has been found to have anti-inflammatory, antitumor, and antiviral properties. N'-{[5-(4-chlorophenyl)-2-furyl]methylene}-2-(4-methylphenoxy)acetohydrazide has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurological disorders.
properties
IUPAC Name |
N-[(Z)-[5-(4-chlorophenyl)furan-2-yl]methylideneamino]-2-(4-methylphenoxy)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClN2O3/c1-14-2-8-17(9-3-14)25-13-20(24)23-22-12-18-10-11-19(26-18)15-4-6-16(21)7-5-15/h2-12H,13H2,1H3,(H,23,24)/b22-12- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFUHBTZLKYHHSA-UUYOSTAYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCC(=O)NN=CC2=CC=C(O2)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)OCC(=O)N/N=C\C2=CC=C(O2)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(Z)-[5-(4-chlorophenyl)furan-2-yl]methylideneamino]-2-(4-methylphenoxy)acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[(4-chlorobenzylidene)amino]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B3855381.png)
![N~1~,N~1~-bis[1-(1-adamantyl)ethyl]-3,4,4-trichloro-2-nitro-1,3-butadiene-1,1-diamine](/img/structure/B3855387.png)
![2-(2-bromo-4-chlorophenoxy)-N'-[4-(methylthio)benzylidene]acetohydrazide](/img/structure/B3855390.png)
![7-hydroxy-3-methyl-8H-naphtho[2,3-a]phenoxazine-8,13(14H)-dione](/img/structure/B3855393.png)
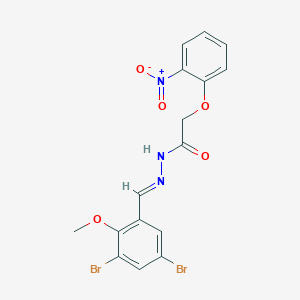
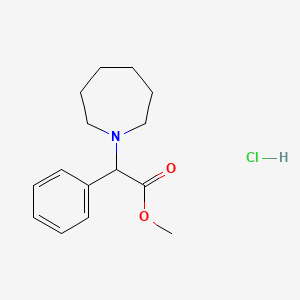
![N,N-diethyl-2-[2-(2-methoxyphenoxy)ethoxy]ethanamine](/img/structure/B3855412.png)
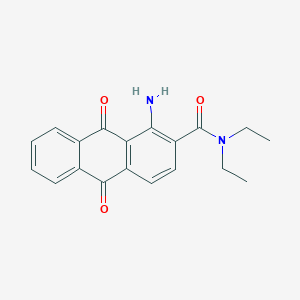
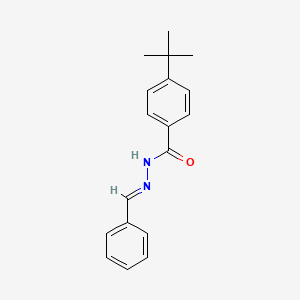
![(2-{2-[(2,4,6-tribromophenoxy)acetyl]carbonohydrazonoyl}phenoxy)acetic acid](/img/structure/B3855437.png)
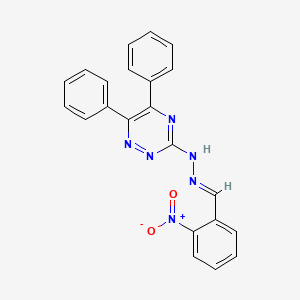
![4-{2-[2-(2,4-dichlorophenoxy)ethoxy]ethyl}morpholine](/img/structure/B3855445.png)
![N-(4-chloro-2-methylphenyl)-4-{2-[1-(4-methylphenyl)ethylidene]hydrazino}-4-oxobutanamide](/img/structure/B3855463.png)
